molecular formula C7H8BrNO2 B3058267 2-Bromo-5-(methoxymethoxy)pyridine CAS No. 886980-61-6

2-Bromo-5-(methoxymethoxy)pyridine

Cat. No. B3058267
Key on ui cas rn: 886980-61-6
M. Wt: 218.05
InChI Key: KUSXPMKNOAIBPY-UHFFFAOYSA-N
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Patent
US07994331B2

Procedure details

Methoxymethyl chloride (73 ml) was added to a tetrahydrofuran (1.3 L) solution of 6-bromo-3-pyridinol (129 g) thus obtained, and sodium hydride (40% liquid paraffin added, 32 g) was added to it in such a manner that the inner temperature could not be above −10° C. Water was added, and extracted with ethyl acetate, and the organic layer was washed with saturated saline water. After dried, the solvent was evaporated away under reduced pressure, and this was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 8/1) to obtain the entitled compound as a colorless oily substance.
Quantity
73 mL
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3]Cl.O1CCCC1.[Br:10][C:11]1[N:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.[H-].[Na+]>O>[Br:10][C:11]1[CH:12]=[CH:13][C:14]([O:17][CH2:1][O:2][CH3:3])=[CH:15][N:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
73 mL
Type
reactant
Smiles
COCCl
Name
Quantity
1.3 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
129 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
be above −10° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated saline water
CUSTOM
Type
CUSTOM
Details
After dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
this was purified through silica gel column chromatography (developing solvent: hexane/ethyl acetate=9/1 to 8/1)
CUSTOM
Type
CUSTOM
Details
to obtain the entitled compound as a colorless oily substance

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C=C1)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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